BMS-687453

Übersicht

Beschreibung

BMS-687453 ist ein niedermolekulares Medikament, das als potenter und selektiver Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha wirkt. Es wurde von Bristol-Myers Squibb Pharmaceuticals Ltd. entwickelt und wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Targeted Receptor

BMS-687453 specifically targets PPARα, which plays a crucial role in regulating lipid metabolism and energy homeostasis. The compound has an effective concentration (EC50) of 10 nM for human PPARα, demonstrating its potency and selectivity compared to other receptors, such as PPARγ.

Biochemical Pathways

Upon activation of PPARα, this compound stimulates metabolic pathways that enhance fatty acid oxidation and reduce triglyceride levels. This mechanism underlies its therapeutic potential in managing conditions like dyslipidemia and type 2 diabetes mellitus.

Scientific Research Applications

This compound has diverse applications across various fields:

1. Chemistry:

- Used as a reference compound in the study of PPARα agonists.

- Serves as a model for developing new drugs targeting similar pathways.

2. Biology:

- Facilitates research on cellular processes affected by PPARα activation.

- Investigates the compound's effects on lipid profiles and metabolic regulation.

3. Medicine:

- Explored for therapeutic effects in cardiovascular diseases and metabolic disorders.

- Shows promise in managing hyperlipidemia and related conditions.

4. Neuroprotection:

- Studies indicate potential neuroprotective effects, particularly against oxidative stress-induced neuronal damage.

Comparative Studies

This compound has been compared with other known PPARα agonists, showcasing its superior potency:

| Compound | EC50 (nM) |

|---|---|

| This compound | 10 |

| Oleoylethanolamide | 152 ± 31 |

| WY14643 | 650 ± 134 |

The data highlights this compound's remarkable selectivity and potency, making it a valuable tool for further research and development in pharmacology.

Study on Lipid Profiles

A significant study published in Nature examined the effects of this compound on lipid profiles in animal models. The results indicated substantial reductions in serum triglycerides and total cholesterol levels after administration of the compound, suggesting its utility in managing hyperlipidemia .

Neuroprotective Properties

In vitro studies have demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. The activation of PPARα is believed to contribute to this neuroprotective effect, enhancing cellular resilience against stressors .

Pharmacological Properties

The pharmacological profile of this compound underscores its effectiveness:

| Biological Activity | Value |

|---|---|

| PPARα EC50 (human) | 10 nM |

| PPARα IC50 | 260 nM |

| CB1 Ki | 52 ± 22 nM |

These values indicate that this compound exhibits significant selectivity for PPARα over other targets, reinforcing its potential as a therapeutic agent .

Summary of Findings

The cumulative findings from various studies suggest that this compound not only acts as an effective PPARα agonist but also possesses additional benefits that may extend to neuroprotection and metabolic regulation. Its unique properties make it a candidate for further exploration in clinical settings, particularly concerning cardiovascular health and metabolic disorders.

Wirkmechanismus

Target of Action

BMS-687453, also known as Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)- or BMS 687453, is a potent and selective agonist of the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a member of the nuclear receptor superfamily that regulates glucose and lipid metabolism .

Mode of Action

This compound interacts with PPARα, activating it with an EC50 of 10 nM . This activation leads to the transactivation of PPARα-dependent genes . The compound exhibits approximately 410-fold selectivity for PPARα over PPARγ .

Biochemical Pathways

The activation of PPARα by this compound triggers metabolic pathways that are beneficial for the treatment of type 2 diabetes mellitus and related metabolic complications . For instance, PPARα activation can lead to the improvement of glomerular injury in rats with anti-Thy 1 nephritis .

Vorbereitungsmethoden

Die Synthese von BMS-687453 beinhaltet die Verwendung von 1,3-Oxybenzylglycin als SchlüsselzwischenproduktDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Analyse Chemischer Reaktionen

BMS-687453 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nukleophile.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

BMS-687453 ist einzigartig in seiner hohen Potenz und Selektivität für den Peroxisomen-Proliferator-aktivierten Rezeptor alpha im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

GW590735: Ein weiterer Peroxisomen-Proliferator-aktivierter Rezeptor alpha-Agonist mit ähnlichen Wirkungen auf den Lipidstoffwechsel.

Wy14643: Ein Peroxisomen-Proliferator-aktivierter Rezeptor alpha-Agonist, der für seine Wirkungen auf die Fettsäureoxidation bekannt ist.

GW7647: Ein potenter Peroxisomen-Proliferator-aktivierter Rezeptor alpha-Agonist mit Anwendungen in der Stoffwechselforschung

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

BMS-687453 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and neuroprotection. This article delves into its biological activity, pharmacological properties, and relevant research findings.

This compound functions primarily as a PPARα agonist, which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα leads to enhanced fatty acid oxidation and reduced triglyceride levels, making it a candidate for treating dyslipidemia and related metabolic conditions.

Pharmacological Properties

The biological activity of this compound can be summarized through its pharmacological properties, including EC50 and IC50 values in various assays:

| Biological Activity | Value |

|---|---|

| PPARα EC50 (human) | 10 nM |

| PPARα IC50 | 260 nM |

| CB1 K i | 52 ± 22 nM (compared to rimonabant at 7.3 ± 0.97 nM) |

These values indicate that this compound is a highly potent compound with significant selectivity for PPARα over other targets, such as the cannabinoid receptor CB1 .

Comparative Studies

In comparative studies, this compound was evaluated alongside other known PPARα agonists, such as WY14643 and oleylethanolamide (OEA). The results from luciferase reporter gene assays demonstrated that this compound exhibits comparable potency to these established compounds, affirming its potential as a therapeutic agent.

Table: Comparative Potency of PPARα Agonists

| Compound | EC50 (nM) |

|---|---|

| OEA | 152 ± 31 |

| WY14643 | 650 ± 134 |

| This compound | 10 |

This data highlights the superior potency of this compound relative to other compounds tested .

Study on Metabolic Effects

A study published in the journal Nature examined the effects of this compound on lipid profiles in animal models. The results indicated that administration of this compound led to significant reductions in serum triglycerides and total cholesterol levels. This suggests its potential utility in managing hyperlipidemia.

Neuroprotective Properties

Research has also explored the neuroprotective effects of this compound. In vitro studies demonstrated that the compound could mitigate oxidative stress-induced neuronal damage. This property is attributed to its ability to activate PPARα, which is known to exert protective effects on neuronal cells.

Summary of Findings

The cumulative findings from various studies suggest that this compound not only acts as an effective PPARα agonist but also possesses additional benefits that may extend to neuroprotection and metabolic regulation.

Eigenschaften

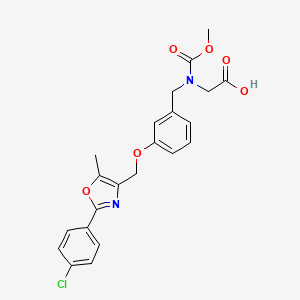

IUPAC Name |

2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIBXDMNCMEJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000998-59-3 | |

| Record name | BMS 687453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-687453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.